Pemetrexed Sodium Methyl Ester
Description
Properties
CAS No. |
1265908-60-8 |
|---|---|
Molecular Formula |
C21H22N5NaO6 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
sodium (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C21H23N5O6.Na/c1-32-15(27)9-8-14(20(30)31)24-18(28)12-5-2-11(3-6-12)4-7-13-10-23-17-16(13)19(29)26-21(22)25-17;/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,24,28)(H,30,31)(H4,22,23,25,26,29);/q;+1/p-1/t14-;/m0./s1 |
InChI Key |
HLLKREXRWOUSET-UQKRIMTDSA-M |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Canonical SMILES |
COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Origin of Product |
United States |
Synthesis and Chemical Characterization of Pemetrexed Monomethyl Ester 2
Synthetic Routes and Precursors
The synthesis of Pemetrexed (B1662193) Monomethyl Ester 2 is analogous to the well-established industrial syntheses of Pemetrexed and its dialkyl esters. googleapis.com The core strategy involves a peptide coupling reaction between the key intermediate, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, and a suitable monomethyl ester of L-glutamic acid.
The primary precursor, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, is a complex heterocyclic molecule that forms the backbone of the Pemetrexed structure. The second key precursor is a monomethyl ester of L-glutamic acid. Depending on the desired product, this could be either L-glutamic acid α-methyl ester or L-glutamic acid γ-methyl ester. The "2" in "Pemetrexed Monomethyl Ester 2" is not a standard nomenclature and could refer to either esterification position; therefore, both synthetic possibilities are relevant. The synthesis of a related α-ethyl L-glutamate has been documented as a step in the preparation of a Pemetrexed impurity, supporting the use of monoesters as coupling partners in this chemical context. nih.gov
The coupling reaction is typically facilitated by a condensing agent. A common method involves activating the carboxylic acid group of the benzoic acid precursor. This can be achieved using reagents such as 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). nih.gov The activated intermediate then reacts with the amino group of the L-glutamic acid monomethyl ester to form the amide bond, yielding the final product.
The reaction is generally carried out in a suitable organic solvent. While N,N-dimethylformamide (DMF) has been used in related syntheses, alternative solvent systems such as water-alcohol mixtures have also been developed to facilitate the precipitation and purification of the esterified product. googleapis.com
Methodologies for Structural Elucidation
The structural confirmation of Pemetrexed Monomethyl Ester 2 relies on a combination of spectroscopic and analytical techniques, consistent with the characterization of Pemetrexed and its other derivatives. europa.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolopyrimidine core, the ethyl bridge, the benzoyl ring, and the glutamic acid moiety. A key indicator of the formation of the monomethyl ester would be a singlet peak, typically integrating to three protons, in the range of 3.6-3.8 ppm, corresponding to the methyl ester group.
¹³C NMR: The carbon NMR spectrum would provide evidence for all carbon atoms in the molecule, including a signal for the carbonyl carbon of the methyl ester and the methyl carbon itself.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be employed. nih.govamegroups.org Tandem mass spectrometry (MS/MS) can further be used to analyze fragmentation patterns, which helps in confirming the connectivity of the different structural components. nih.govnih.gov
Infrared (IR) Spectroscopy: FT-IR spectroscopy can identify the functional groups present in the molecule. Expected characteristic absorption bands include N-H stretches from the amine and amide groups, C=O stretches from the amide, carboxylic acid, and ester groups, and aromatic C=C bending vibrations.
The table below summarizes the analytical methods used for structural elucidation.
| Analytical Technique | Purpose | Expected Observations for Pemetrexed Monomethyl Ester 2 |
| ¹H NMR | To determine the proton framework of the molecule. | Characteristic aromatic and aliphatic proton signals; a singlet around 3.6-3.8 ppm for the -OCH₃ group. |
| ¹³C NMR | To identify all unique carbon environments. | Signals corresponding to the pyrrolopyrimidine, benzoyl, and glutamic acid moieties, including the ester carbonyl and methyl carbons. |
| Mass Spectrometry | To confirm the molecular weight and formula. | A molecular ion peak corresponding to the exact mass of C₂₁H₂₃N₅O₆. |
| Infrared Spectroscopy | To identify functional groups. | Characteristic absorption bands for N-H, C=O (amide, acid, ester), and aromatic rings. |
Characterization of Stereochemical Properties
The stereochemistry of Pemetrexed Monomethyl Ester 2 is a critical aspect of its chemical identity, as the biological activity of Pemetrexed is dependent on the stereoconfiguration of the glutamic acid portion.
The synthesis utilizes L-glutamic acid as a starting material, which imparts the (S)-configuration at the chiral center of the glutamate (B1630785) moiety. europa.eu This configuration is retained throughout the synthetic process. The absolute configuration of the final compound can be confirmed by techniques such as single-crystal X-ray diffraction, which has been used to verify the stereochemistry of the parent Pemetrexed molecule. europa.eu
The primary stereochemical impurity of concern is the D-enantiomer, (R)-1, which could arise from the presence of D-glutamic acid in the starting material or through epimerization under certain reaction conditions. nih.gov Therefore, the enantiomeric purity of Pemetrexed Monomethyl Ester 2 must be rigorously assessed.
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity. This technique uses a chiral stationary phase that can differentiate between the L- and D-enantiomers, allowing for their separation and quantification. nih.gov The European Pharmacopoeia specifies a chiral HPLC method for testing the enantiomeric purity of the active substance Pemetrexed disodium. europa.eu
Analytical Methodologies for Pemetrexed Monomethyl Ester 2
Development of Chromatographic Methods (e.g., HPLC, LC-MS)
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. Key validation parameters, as defined by international guidelines, include accuracy, precision, linearity, and robustness.
Accuracy refers to the closeness of the test results obtained by the method to the true value.
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Due to the absence of specific published analytical methods for Pemetrexed (B1662193) Monomethyl Ester 2, there is no available data on the validation of such methods. Therefore, tables detailing accuracy, precision, linearity, and robustness for the analysis of this specific compound cannot be provided at this time.
The ability to detect and quantify a compound in complex matrices, such as in research or biological samples, is a critical aspect of analytical methodology. This typically involves sophisticated sample preparation techniques followed by sensitive analytical instrumentation like LC-MS/MS.
Currently, there are no published studies detailing the detection and quantification of Pemetrexed Monomethyl Ester 2 in any complex matrices. Research has focused on the parent compound, Pemetrexed, with extensive literature on its determination in various biological fluids. However, this information cannot be directly extrapolated to its monomethyl ester derivative without specific experimental validation.
Spectroscopic Techniques (e.g., NMR, FTIR) for Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms, while Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule.
While these techniques are standard for the characterization of new chemical entities and related substances, specific NMR and FTIR spectral data and their interpretation for Pemetrexed Monomethyl Ester 2 have not been published in the scientific literature.
Electrophoretic and Other Separation Techniques
Electrophoretic techniques, such as capillary electrophoresis, offer alternative and sometimes orthogonal separation mechanisms to chromatography. These methods can be valuable for the analysis of charged or polar compounds.
A thorough search of the scientific literature did not yield any published articles describing the use of electrophoretic or other alternative separation techniques for the analysis of Pemetrexed Monomethyl Ester 2.
Based on a comprehensive review of the available scientific literature, there is a significant gap in published analytical methodologies specifically developed and validated for Pemetrexed Monomethyl Ester 2. While extensive analytical data exists for the parent compound, Pemetrexed, this information is not directly applicable to its monomethyl ester derivative. Further research is required to establish and validate specific chromatographic, spectroscopic, and electrophoretic methods for the accurate and reliable analysis of Pemetrexed Monomethyl Ester 2.
Preclinical Investigations of Pemetrexed Monomethyl Ester 2 in Relation to Pemetrexed
In Vitro Studies on Cellular Interactions
Cellular Uptake and Transport Mechanisms in Research Models
No specific data is available in the scientific literature regarding the cellular uptake and transport mechanisms of Pemetrexed (B1662193) Monomethyl Ester 2.
Intracellular Metabolism and Polyglutamation Pathways in Research Models
There is no information in the published literature concerning the intracellular metabolism or the potential for polyglutamation of Pemetrexed Monomethyl Ester 2.
Enzyme Inhibition Studies (in vitro/biochemical assays)
Inhibition of Folate-Dependent Enzymes (e.g., Thymidylate Synthase, Dihydrofolate Reductase, Glycinamide (B1583983) Ribonucleotide Formyltransferase)
Specific inhibitory constants (K_i) or IC_50 values for Pemetrexed Monomethyl Ester 2 against key folate-dependent enzymes are not available in the scientific literature.
Impact on Purine (B94841) and Pyrimidine (B1678525) Biosynthesis Pathways
The effect of Pemetrexed Monomethyl Ester 2 on purine and pyrimidine biosynthesis has not been documented in published research.
Cellular Efficacy in Preclinical Models (e.g., Cell Lines, Organoids)
There are no published studies detailing the cellular efficacy of Pemetrexed Monomethyl Ester 2 in preclinical cancer models.
Growth Inhibition Assays
No information is available for Pemetrexed Monomethyl Ester 2.
Apoptosis Induction and Cell Cycle Modulation
No information is available for Pemetrexed Monomethyl Ester 2.
Synergistic and Antagonistic Interactions with other Compounds in Preclinical Settings
No information is available for Pemetrexed Monomethyl Ester 2.
In Vivo Studies in Preclinical Animal Models
Pharmacokinetics and Pharmacodynamics in Animal Models
No information is available for Pemetrexed Monomethyl Ester 2.
Assessment of Biological Activity in Xenograft or Syngeneic Models
No information is available for Pemetrexed Monomethyl Ester 2.
Derivatives and Analogues of Pemetrexed Monomethyl Ester 2 for Research Purposes
Structural Modifications and Their Impact on Biological Activity
Structural modifications of the pemetrexed (B1662193) scaffold are being investigated to alter its pharmacological properties, including cellular uptake, target enzyme inhibition, and mechanisms of resistance. A notable area of research involves modifications to the pyrrolo[2,3-d]pyrimidine core and the glutamate (B1630785) side chain.
One significant development in this area is the synthesis of 6-methyl substituted pemetrexed analogues. Research has shown that the addition of a methyl group at the 6-position of the pyrrole (B145914) ring can have a profound impact on the compound's transport into cells. Pemetrexed and its related 5-substituted pyrrolo[2,3-d]pyrimidine antifolates are substrates for the ubiquitously expressed reduced folate carrier (RFC), as well as the proton-coupled folate transporter (PCFT) and folate receptors (FRs), which are more selectively expressed in tumor tissues. The introduction of a 6-methyl group has been found to abolish transport by the RFC, while having only a modest impact on transport via FRs or PCFT. Molecular modeling suggests that this is due to steric hindrance in the RFC binding site. This modification offers a promising strategy for developing tumor-targeted antifolates with reduced interaction with healthy tissues that primarily rely on RFC for folate uptake.
The table below summarizes the impact of 6-methyl substitution on the transport of pemetrexed analogues.
| Transporter | Pemetrexed | 6-Methyl Pemetrexed Analogue | Impact of 6-Methyl Substitution |
| Reduced Folate Carrier (RFC) | Substrate | Not a substrate | Abolished transport |
| Proton-Coupled Folate Transporter (PCFT) | Substrate | Substrate | Modest impact |
| Folate Receptors (FRs) | Substrate | Substrate | Modest impact |
These findings highlight the potential of targeted structural modifications to create derivatives with more selective mechanisms of action, potentially leading to improved therapeutic indices.
Conjugates and Prodrug Strategies (e.g., PEGylation, Antibody-Drug Conjugates)
To enhance the pharmacokinetic profile and target specificity of pemetrexed-related compounds, various conjugate and prodrug strategies are being explored. These approaches aim to improve drug delivery to tumor sites, increase bioavailability, and reduce systemic toxicity.
PEGylation: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established method to improve the pharmacological properties of therapeutic agents. In the context of pemetrexed, a dual-drug PEGylated system has been developed, where both pemetrexed and another chemotherapeutic agent, gemcitabine (B846), are conjugated to a heterobifunctional PEG polymer (Pem-PEG-Gem). This approach is designed for the effective treatment of Non-Small Cell Lung Cancer (NSCLC). Research has demonstrated that this dual-drug conjugate enhances the bioavailability of both drugs compared to their native forms nih.gov. The Pem-PEG-Gem conjugate has also been shown to lead to increased cell death in NSCLC cells, which is attributed to better cellular internalization through macropinocytosis and a synergistic cytotoxic effect nih.gov.
Antibody-Drug Conjugates (ADCs): The development of antibody-drug conjugates represents a highly targeted approach to cancer therapy. ADCs link a potent cytotoxic agent to a monoclonal antibody that is specific for a tumor-associated antigen. A pemetrexed-atezolizumab (PMX-AtZ) conjugate has been synthesized and evaluated. Atezolizumab is a monoclonal antibody that targets programmed death-ligand 1 (PD-L1), which is often overexpressed on tumor cells. In the synthesis of this ADC, two different linkers were utilized: α-amine-ω-propionic acid tetraethylene glycol (NH2-PEG4-COOH) and gamma-Aminobutyric acid (GABA). This strategy aims to selectively deliver pemetrexed to tumor cells, thereby increasing its efficacy and reducing off-target side effects. The use of different linkers allows for the investigation of their impact on the stability and activity of the conjugate.
The following table outlines key features of these conjugate strategies.
| Strategy | Description | Key Findings |
| PEGylation | Conjugation of pemetrexed and gemcitabine to a PEG polymer. | Enhanced bioavailability of both drugs; increased cytotoxicity in NSCLC cells nih.gov. |
| Antibody-Drug Conjugate | Conjugation of pemetrexed to the monoclonal antibody atezolizumab. | Targeted delivery to PD-L1 expressing tumor cells; investigation of different linkers for optimal performance. |
These innovative drug delivery systems hold the potential to significantly improve the therapeutic window of pemetrexed-based therapies.
Development of Radiolabeled Pemetrexed Monomethyl Ester 2 for Research Tracers
The development of radiolabeled versions of pemetrexed and its analogues is a critical area of research for non-invasively studying the drug's biodistribution, target engagement, and pharmacokinetics in vivo using imaging techniques such as Positron Emission Tomography (PET). While specific research on radiolabeled Pemetrexed Monomethyl Ester 2 is not widely available in the public domain, the principles of radiolabeling and the use of PET tracers with related compounds provide a framework for its potential development and application.
Currently, a common approach to studying the in vivo effects of pemetrexed is through the use of other radiotracers that can monitor the drug's pharmacodynamic effects. For instance, 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) is a PET tracer that measures cellular proliferation. Inhibition of thymidylate synthase by pemetrexed leads to a compensatory increase, or "flare," in the activity of the DNA salvage pathway, which can be detected by an increased uptake of [¹⁸F]FLT. This method allows for the early assessment of the biological response to pemetrexed treatment. Studies in patients with NSCLC have utilized [¹⁸F]FLT-PET to understand the early drug action of pemetrexed on thymidylate synthase inhibition.
While direct radiolabeling of pemetrexed or its esters with positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) would be invaluable for directly tracking the drug molecule, published research on such specific tracers is limited. However, advancements in radiochemistry, including ¹¹C-methylation and iodonium (B1229267) ylide-based radiofluorination, have made the synthesis of complex radiolabeled small molecules increasingly feasible. The development of a radiolabeled Pemetrexed Monomethyl Ester 2 would likely involve a multi-step synthesis to incorporate the radioisotope into the molecule.
Another related area of research involves the use of radiolabeled folates in combination with pemetrexed. For example, a lutetium-177 (B1209992) ([¹⁷⁷Lu]) labeled folate analogue has been studied in combination with pemetrexed to improve the tumor-to-kidney ratio of the radiofolate. This approach leverages the interaction of pemetrexed with folate transporters to modulate the biodistribution of the radiotracer.
The table below summarizes the current state of research regarding the use of radiotracers in the context of pemetrexed therapy.
| Tracer Type | Example | Application in Pemetrexed Research |
| Pharmacodynamic Tracer | [¹⁸F]FLT | To measure the "flare" in the DNA salvage pathway as an early indicator of thymidylate synthase inhibition by pemetrexed. |
| Directly Labeled Pemetrexed Analogue | Hypothetical [¹¹C]Pemetrexed or [¹⁸F]Pemetrexed | To directly visualize and quantify the biodistribution, tumor uptake, and pharmacokinetics of the drug itself. (Currently, specific examples are not widely reported in the literature). |
| Combination with Radiolabeled Folates | [¹⁷⁷Lu]cm13 (a radiofolate) | Used in conjunction with pemetrexed to modulate the biodistribution of the radiofolate and enhance tumor-to-kidney ratios. |
Further research into the development of directly radiolabeled pemetrexed analogues, including esters like Pemetrexed Monomethyl Ester 2, will be instrumental in advancing our understanding of this important class of anticancer agents.
Research Applications and Methodological Development
Use in Drug Discovery and Development Research
Pemetrexed (B1662193) is a multitargeted antifolate agent with significant activity in the treatment of various solid tumors. elsevierpure.comnih.gov Its primary application in oncology is for the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. nih.govnih.gov In drug discovery, pemetrexed serves as a cornerstone chemotherapeutic agent, often used in combination with other drugs like cisplatin (B142131) and carboplatin. nih.govnih.govnih.gov
Research has focused on expanding its therapeutic applications and optimizing combination therapies. For instance, studies have explored its use as a single agent for second-line treatment in advanced NSCLC cases and as a maintenance therapy for patients whose disease has not progressed after initial platinum-based chemotherapy. nih.govnih.gov Clinical trials continue to investigate pemetrexed in combination with novel agents, including immunotherapy, to enhance its antitumor efficacy. nih.gov The development of pemetrexed has spurred further research into antifolate agents and their potential in treating a broader range of cancers. elsevierpure.com
Application as a Probe for Folate Pathway Studies
Pemetrexed's mechanism of action makes it a valuable tool for studying the folate metabolic pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication. amegroups.orgcancernetwork.com As an antagonist of folate, it inhibits multiple key enzymes in this pathway. amegroups.orgcancernetwork.com
Key Enzymes Inhibited by Pemetrexed:
Thymidylate Synthase (TS): A primary target, inhibition of TS leads to a deficiency in thymidine, a necessary component of DNA. nih.govplos.org
Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts the regeneration of tetrahydrofolate, a vital cofactor for nucleotide synthesis. cancernetwork.comnih.gov
Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT): Targeting GARFT interferes with the de novo purine (B94841) synthesis pathway. cancernetwork.comnih.gov
5-aminoimidazole-4-carboxamide ribonucleotide formyl-transferase (AICARFT): This is another enzyme in the purine synthesis pathway that is inhibited by pemetrexed. nih.gov
By observing the cellular effects following treatment with pemetrexed, researchers can gain insights into the intricacies of folate metabolism and its role in cell proliferation and survival. It acts as a chemical probe to understand how cancer cells rely on these pathways and how they can be effectively targeted.
Contribution to Understanding Antifolate Resistance Mechanisms
The long-term use of pemetrexed in cancer therapy can lead to the development of chemoresistance, a significant clinical challenge. nih.govamegroups.org Studying the mechanisms by which cancer cells become resistant to pemetrexed has provided valuable insights into the broader field of antifolate resistance.
Identified Mechanisms of Pemetrexed Resistance:
| Mechanism Category | Specific Alteration | Consequence |
| Drug Transport | Decreased expression of folate transporters (e.g., RFC, PCFT) | Reduced uptake of pemetrexed into the cancer cell. nih.govnih.gov |
| Drug Metabolism | Reduced polyglutamylation | Pemetrexed is not efficiently converted to its more potent, polyglutamated forms, leading to quicker elimination from the cell. nih.gov |
| Target Enzyme Alterations | Increased expression of Thymidylate Synthase (TS) | Higher levels of the target enzyme require more drug to achieve an inhibitory effect. nih.govplos.org |
| DNA Synthesis & Repair | Alterations in DNA synthesis and repair pathways | Cancer cells may develop alternative pathways or enhanced repair mechanisms to bypass the effects of nucleotide depletion. nih.gov |
Research into these resistance mechanisms not only helps in predicting patient response to pemetrexed but also aids in the development of strategies to overcome resistance, such as combination therapies or the design of new drugs that can circumvent these resistance pathways.
Development of Improved In Vitro and In Vivo Research Models
To study the efficacy of and resistance to pemetrexed, researchers have developed various preclinical models. These models are crucial for understanding the drug's behavior and for testing new therapeutic approaches.
In Vitro Models: Pemetrexed-resistant non-small cell lung cancer cell lines, such as PC-9/PEM and A549/PEM, have been established from their parental, drug-sensitive counterparts. nih.gov These resistant cell lines are instrumental in laboratory settings for:
Investigating the molecular changes associated with acquired resistance. nih.gov
Screening for new drugs or drug combinations that can be effective in resistant tumors.
Studying the cross-resistance patterns between different chemotherapeutic agents. For example, research has shown that pemetrexed resistance can be associated with resistance to EGFR-TKI inhibitors in EGFR-mutated NSCLC cells. nih.gov
In Vivo Models: Mouse tumor models, such as those using MC38 and Colon26 cell lines, are employed to study the effects of pemetrexed in a living organism. nih.gov These models allow researchers to evaluate not only the direct antitumor effects of the drug but also its interactions with the host's immune system. nih.gov For instance, in vivo studies have demonstrated that pemetrexed can increase T-cell activation within tumors, suggesting a synergistic effect when combined with immunotherapy agents like anti-PD-L1. nih.gov
These advanced research models are indispensable for the continued development and optimization of pemetrexed-based cancer therapies.
Future Research Directions and Open Questions
Unexplored Cellular and Molecular Targets
The mechanism of action of pemetrexed (B1662193) is well-established, targeting key enzymes in folate metabolism such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.govwikipedia.orgnewdrugapprovals.org Pemetrexed requires intracellular polyglutamylation to become fully active, a process that enhances its inhibitory effects on these enzymes. cancernetwork.comnih.gov
A pivotal open question is whether Pemetrexed Monomethyl Ester 2 shares the same cellular and molecular targets as its parent compound or if it possesses a unique pharmacological profile. Its structural difference, the presence of a monomethyl ester group, could influence its cellular uptake, affinity for target enzymes, and susceptibility to polyglutamylation. Future research should investigate:
Enzyme Inhibition Assays: Direct enzymatic assays are needed to quantify the inhibitory potency of Pemetrexed Monomethyl Ester 2 against TS, DHFR, and GARFT and compare it to that of pemetrexed and its polyglutamated forms.
Cellular Uptake and Efflux: Studies should explore the transport of Pemetrexed Monomethyl Ester 2 across the cell membrane, including its interaction with folate transporters like the reduced folate carrier.
Polyglutamylation Potential: Investigating whether Pemetrexed Monomethyl Ester 2 can be converted to polyglutamated forms within the cell is crucial to understanding its potential for intracellular retention and prolonged activity.
Off-Target Effects: Unbiased screening approaches, such as proteomic or genomic screens, could reveal novel cellular targets or pathways affected by Pemetrexed Monomethyl Ester 2, distinct from those of pemetrexed.
Novel Preclinical Combination Strategies
Pemetrexed is frequently used in combination with other chemotherapeutic agents, such as cisplatin (B142131) and gemcitabine (B846), to achieve synergistic antitumor effects. wikipedia.orgnih.gov Preclinical studies have demonstrated the synergistic cytotoxicity of combining pemetrexed with gemcitabine. nih.gov The rationale for these combinations often lies in targeting different pathways essential for cancer cell survival and proliferation.
Should Pemetrexed Monomethyl Ester 2 exhibit a distinct pharmacological profile, it could open doors for novel preclinical combination strategies. Research in this area should focus on:
Synergy with Standard Chemotherapies: Evaluating the in vitro and in vivo efficacy of combining Pemetrexed Monomethyl Ester 2 with standard-of-care agents like platinum compounds or other antimetabolites would be a logical first step.
Targeted Therapy Combinations: If unique molecular targets for Pemetrexed Monomethyl Ester 2 are identified, combination studies with targeted therapies that modulate those pathways could be designed.
Exploiting Potential Differences in Resistance Mechanisms: Investigating whether cancer cells resistant to pemetrexed retain sensitivity to Pemetrexed Monomethyl Ester 2 could lead to strategies for overcoming acquired drug resistance.
Advanced Analytical Techniques for Trace Analysis
The identification and characterization of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug quality and safety. researchgate.net While methods for the analysis of pemetrexed and its impurities exist, the development of advanced analytical techniques for the trace analysis of Pemetrexed Monomethyl Ester 2 specifically would be beneficial.
Future research in this area could include:
High-Sensitivity LC-MS/MS Methods: Developing and validating highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of trace levels of Pemetrexed Monomethyl Ester 2 in complex matrices like API batches and biological samples.
Chiral Separation Techniques: As the stereochemistry of the glutamate (B1630785) moiety is crucial for biological activity, the development of chiral high-performance liquid chromatography (HPLC) methods to separate and quantify the enantiomers of Pemetrexed Monomethyl Ester 2 is important. nih.gov
Novel Detection Methods: Exploring the utility of other advanced analytical techniques, such as capillary electrophoresis or novel spectroscopic methods, for the rapid and sensitive detection of this specific impurity.
Integration with Systems Biology Approaches
Systems biology offers a holistic approach to understanding the complex interactions within a biological system. Integrating data from genomics, proteomics, and metabolomics can provide a comprehensive picture of a drug's effect.
The application of systems biology to the study of Pemetrexed Monomethyl Ester 2 could address several open questions:
Differential Gene and Protein Expression: Utilizing transcriptomic and proteomic analyses to compare the cellular responses induced by pemetrexed and Pemetrexed Monomethyl Ester 2 could reveal distinct mechanisms of action and resistance.
Metabolic Reprogramming: Metabolomic studies could elucidate how Pemetrexed Monomethyl Ester 2 alters cellular metabolism, particularly in pathways related to nucleotide synthesis and folate metabolism.
Network Pharmacology: Building computational models to predict the interactions of Pemetrexed Monomethyl Ester 2 with cellular networks could help in identifying novel targets and potential combination therapies. A study on pemetrexed resistance in mesothelioma utilized RNA-sequencing to identify differentially expressed genes, showcasing the power of such approaches. nih.gov
Potential as a Biochemical Tool or Research Standard
Beyond its role as an impurity, Pemetrexed Monomethyl Ester 2 could serve as a valuable tool in biochemical and pharmacological research. Its well-defined chemical structure makes it suitable for use as a reference standard in analytical method development and validation. researchgate.net
Further exploration of its potential as a research tool could involve:
Probing Enzyme Function: If Pemetrexed Monomethyl Ester 2 exhibits differential inhibitory activity towards the folate pathway enzymes, it could be used as a chemical probe to dissect the specific roles of these enzymes in various cellular processes.
Investigating Transport Mechanisms: Its structural similarity but potential differences in physicochemical properties compared to pemetrexed could make it a useful substrate for studying the kinetics and specificity of folate transporters.
Reference Standard for Impurity Profiling: The synthesized and characterized Pemetrexed Monomethyl Ester 2 is essential for the accurate identification and quantification of this impurity during the manufacturing of pemetrexed disodium, ensuring the final drug product's quality and safety.
Q & A
Basic Research Questions
Q. What validated synthesis protocols exist for Pemetrexed Monomethyl Ester 2, and how can purity be ensured?
- Methodology :
- Pyrolysis-based synthesis : Gas-phase preparation using controlled pyrolysis of precursor molecules (e.g., carbonic acid derivatives) followed by matrix isolation in noble gas at cryogenic temperatures ensures minimal degradation .
- Enzymatic hydrolysis : Asymmetric hydrolysis of meso-dimethyl esters using Microbacterium esterases (e.g., EstSIT01) yields stereoselective monomethyl esters. Activity assays and chiral HPLC (Chiralcel OJ-H column, n-hexane/isopropanol/trifluoroacetic acid mobile phase) confirm enantiomeric excess (e.e.) .
- Purity validation : Reverse-phase HPLC (C18 column, methanol/water mobile phase) quantifies impurities like Pemetrexed Monomethyl Ester Impurity 1 (CAS 1265908-61-9) and Impurity 2 .
Q. Which analytical techniques are recommended for characterizing Pemetrexed Monomethyl Ester 2?
- Methodology :
- HPLC :
- Reverse-phase : C18 column, methanol/pH 2.5 water (65:35 v/v), flow rate 1.0 mL/min, UV detection at 210 nm. Retention times: 7.5 min (dimethyl ester), 10.5 min (monomethyl ester) .
- Chiral analysis : Chiralcel OJ-H column, n-hexane/isopropanol/trifluoroacetic acid (92:7.8:0.2 v/v), flow rate 0.5 mL/min. Retention times: 36.9 min ((4R,5S)-isomer), 41.6 min ((4S,5R)-isomer) .
- Spectroscopy : Infrared (IR) spectroscopy in noble gas matrices validates structural integrity and distinguishes α/β crystalline forms .
Q. How does pH influence the stability of Pemetrexed Monomethyl Ester 2 in aqueous solutions?
- Methodology :
- Accelerated degradation studies : Incubate the compound in buffers (pH 3–9) at 40°C for 4 weeks. Monitor degradation products (e.g., Pemetrexed acid oxo impurity, CAS 193265-47-3) via HPLC .
- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. Correlate pH with hydrolysis rates to identify optimal storage conditions .
Advanced Research Questions
Q. How to design a mixed-methods study to resolve contradictions in enzymatic inhibition data for Pemetrexed Monomethyl Ester 2?
- Methodology :
- Quantitative component : Conduct dose-response assays (IC₅₀ determination) using purified folate-dependent enzymes (e.g., thymidylate synthase). Apply nonlinear regression to model inhibition curves .
- Qualitative component : Perform molecular dynamics (MD) simulations (Amber ff14SB force field, Gromacs v2020.03) to analyze substrate-enzyme binding interactions. Validate docking poses using AutoDock Vina and PyMOL visualization .
- Integration : Triangulate IC₅₀ values with MD-derived binding free energies to identify discrepancies (e.g., off-target effects) .
Q. What computational approaches optimize the chiral resolution of Pemetrexed Monomethyl Ester 2 during synthesis?
- Methodology :
- Docking simulations : Use Robetta/RoseTTAFold to model esterase active sites. Define docking boxes (16 ų) centered on catalytic residues. Score substrate-enzyme affinity to predict stereoselectivity .
- Machine learning : Train classifiers on historical chiral HPLC data to predict optimal mobile-phase compositions (e.g., isopropanol ratios) for novel substrates .
Q. How to assess the in vivo pharmacokinetics of Pemetrexed Monomethyl Ester 2 while minimizing ethical risks?
- Methodology :
- Experimental design : Use a randomized, double-blind Phase 3 trial (PARAMOUNT protocol) with non-small-cell lung cancer models. Compare plasma concentration-time profiles (AUC, Cmax) against placebo .
- Ethical compliance : Adhere to ICH guidelines (Section 2.2) for participant selection, ensuring adequate recruitment timelines and facility readiness. Document informed consent and adverse events per biomedical ethics frameworks .
Q. How to reconcile conflicting data on the α/β crystalline forms of Pemetrexed Monomethyl Ester 2?
- Methodology :
- Synchrotron X-ray diffraction : Resolve crystal structures at high resolution (≤1.0 Å). Compare with IR spectra (matrix-isolated samples) to validate polymorphic assignments .
- Thermodynamic analysis : Calculate Gibbs free energy differences (ΔG) between α and β forms using density functional theory (DFT). Correlate with experimental melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
